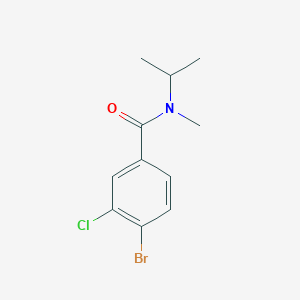

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-3-chloro-N-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJMZPNJOBQAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The primary method for synthesizing 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide involves the reaction of a suitably substituted benzoyl chloride with a mixture of methylamine and isopropylamine. This approach leverages the nucleophilic attack of amines on the acyl chloride, forming the amide bond characteristic of the target compound.

- Starting Materials : 4-bromo-3-chlorobenzoyl chloride, methylamine, and isopropylamine.

- Reaction Conditions : Typically conducted under controlled temperature and inert atmosphere to optimize yield and purity.

- Catalysts/Additives : No specific catalysts are generally required for this direct acylation; however, reaction conditions such as solvent choice and temperature are critical.

This method is straightforward and widely used for benzamide derivatives, providing good yields and purity suitable for research applications.

Alternative Carbonyl Sources and Reaction Variations

- The use of cobalt octacarbonyl (Co2(CO)8) as a carbon monoxide source has been demonstrated to facilitate the carbonylation step.

- Attempts to replace cobalt carbonyl with gaseous carbon monoxide resulted in lower yields (6–16%), indicating the cobalt complex’s superior efficacy under these conditions.

- Reaction parameters such as pressure of CO, catalyst loading, and additive amounts significantly influence the yield and purity of the final amide product.

Analytical and Purification Techniques

- NMR Spectroscopy : ^1H and ^13C NMR are used to confirm the structure and purity of the synthesized amide.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Chromatography : Flash column chromatography and preparative thin-layer chromatography (TLC) are employed for purification.

- Reaction Monitoring : Gas chromatography (GC) and GC-MS analyses monitor reaction progress and product formation.

Summary of Preparation Methods

| Method | Starting Materials | Catalysts/Additives | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 4-bromo-3-chlorobenzoyl chloride, methylamine, isopropylamine | None typically | Controlled temp, inert atmosphere | Moderate to High | Simple, classic amide synthesis |

| Nickel-Catalyzed Reductive Aminocarbonylation | Aryl halide, nitroarene, reductant (Zn/Mn) | Ni(glyme)Cl2, ligands (L1/L4), TMSCl/TMSI, Co2(CO)8 | 120 °C, 16 h, inert atmosphere | Up to 87 | Advanced catalytic method, adaptable to various substrates |

| Carbonyl Source Variation | As above | CO gas or Co2(CO)8 | Same as above | 6–87 | Co2(CO)8 preferred over gaseous CO |

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine or the halogen substituents to hydrogen.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled conditions.

Major Products

Nucleophilic substitution: Products include substituted benzamides with various functional groups replacing the halogens.

Oxidation: Products include sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: Products include amines or dehalogenated benzamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiazole and benzothiazole have been synthesized and tested for their antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The incorporation of halogens like bromine and chlorine is known to enhance the efficacy of these compounds against microbial infections .

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide | Staphylococcus aureus | < 5 |

| Similar thiazole derivatives | E. coli | 10 |

Anticancer Research

The compound's structural features may also contribute to its potential as an anticancer agent. Compounds that share similar characteristics have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, studies on benzamide derivatives have revealed their ability to act as inhibitors of specific kinases involved in cancer cell proliferation .

Neuropharmacology

In neuropharmacology, analogs of benzamide compounds are being explored for their antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the bromine and chlorine substituents may enhance the binding affinity to target receptors, thus improving therapeutic outcomes .

| Compound | Target Receptor | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Serotonin Transporter | -8.4 |

| Similar benzamide derivatives | Dopamine Receptor | -7.9 |

Antiviral Applications

Emerging research suggests that compounds similar to this compound may serve as effective antiviral agents, particularly against hepatitis B virus (HBV). The structural modifications can lead to enhanced interaction with viral proteins, potentially inhibiting viral replication .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of brominated benzamide derivatives exhibited significant antibacterial activity against multi-drug resistant strains, showcasing the importance of halogen substitution in enhancing bioactivity.

- Cancer Cell Inhibition : Research involving benzamide derivatives indicated that specific substitutions led to improved selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development.

- Neuropharmacological Assessment : Clinical trials have indicated that certain benzamide analogs significantly improve symptoms in patients with major depressive disorder, supporting the hypothesis that structural modifications can lead to enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen substituents can enhance binding affinity and selectivity through halogen bonding interactions. The amide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

a) Halogen Position and Identity

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35): Replacing chlorine with fluorine at the 3-position results in distinct electronic effects. The synthesis yield for this compound is 81%, suggesting efficient amidation under standard conditions .

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : The trifluoropropyl ether group introduces steric bulk and lipophilicity. This compound’s synthesis yield (90%) highlights the robustness of using benzoyl chloride intermediates with halogenated anilines .

Key Trend : Bromine at the 4-position is conserved across analogues for stability, while chlorine/fluorine at the 3-position modulates electronic properties and binding interactions.

b) Halogenated Derivatives in Antimicrobial Activity

- 5-Chloro-2-hydroxy-N-(substituted)benzamides : The presence of chlorine and hydroxyl groups enhances antistaphylococcal activity against MRSA. The trifluoromethyl (CF₃) moiety in related compounds (e.g., compound 1 in ) significantly improves potency, suggesting that halogen type and placement are critical for target engagement .

Amide Nitrogen Substituents

a) N-Methyl vs. N-Aryl Groups

- This compound’s molecular weight (287.78 g/mol) is higher than the target compound, affecting bioavailability .

b) N-Isopropyl vs. Hydrophilic Groups

- 4-Bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide : The hydroxyl group in the isopropyl substituent enhances hydrophilicity, which could improve aqueous solubility compared to the target compound’s purely aliphatic substituents .

Biological Activity

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, highlighting its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of precursor compounds followed by the introduction of the N-methyl and isopropyl groups. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that compounds with halogen substitutions, such as bromine and chlorine, often exhibit enhanced antimicrobial activities. In a study evaluating various benzamide derivatives, it was found that the presence of bromine significantly improved antimicrobial efficacy against several bacterial strains. Specifically, this compound demonstrated promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound was tested against human embryonic kidney (HEK-293) cells to assess its cytotoxic effects. Results indicated that at concentrations below 50 µg/mL, the compound exhibited low toxicity, suggesting a favorable safety margin for further development .

Table 2: Cytotoxicity Results for this compound

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 25 | 90 |

| 50 | 75 |

The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the compound binds effectively to key bacterial enzymes, potentially inhibiting their function .

Case Studies

Several studies have explored the biological activity of similar compounds within the benzamide class. For instance, a series of related compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The findings indicated that modifications in the benzamide structure could lead to significant differences in antimicrobial potency .

Case Study Summary:

- Study on Antitubercular Activity : A related benzamide derivative exhibited an IC50 value of 1.35 µM against M. tuberculosis, highlighting the potential for structural modifications to enhance activity.

- Antioxidant Properties : Another study indicated that certain derivatives showed low antioxidant activity but high antibiofilm effects, suggesting a complex relationship between structure and function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.